4-fluoro-N-(3-methylcyclopentyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-fluoro-N-(3-methylcyclopentyl)aniline |
InChI |
InChI=1S/C12H16FN/c1-9-2-5-12(8-9)14-11-6-3-10(13)4-7-11/h3-4,6-7,9,12,14H,2,5,8H2,1H3 |
InChI Key |
SQZAFOAQWUNOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro N 3 Methylcyclopentyl Aniline and Its Analogues
Conventional Synthetic Routes to N-Substituted Fluoroanilines
Conventional approaches to N-substituted fluoroanilines, including the target compound, primarily rely on three well-established reaction types: nucleophilic aromatic substitution, reductive amination, and transition metal-catalyzed N-arylation.
Nucleophilic Aromatic Substitution (SNAr) Approaches Utilizing Fluorinated Precursors
Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of 4-fluoro-N-(3-methylcyclopentyl)aniline synthesis, a common precursor is 1,4-difluorobenzene (B165170) or 1-fluoro-4-nitrobenzene. The high electronegativity of the fluorine atom and the presence of a nitro group (in the latter case) activate the aromatic ring towards nucleophilic attack by an amine.
The reaction proceeds via the addition of 3-methylcyclopentylamine to the activated fluoroaromatic precursor, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride (B91410) ion yields the desired N-substituted fluoroaniline. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and in the presence of a base to deprotonate the amine and facilitate the nucleophilic attack.
A synthetic route starting from 1,2-difluoro-4-nitrobenzene has been reported for the synthesis of a related compound, 3-fluoro-4-morpholinoaniline. This involves the substitution of the fluorine at the 4-position by morpholine, followed by reduction of the nitro group. A similar strategy could be adapted for the synthesis of this compound by reacting 1,4-difluorobenzene with 3-methylcyclopentylamine.
Table 1: Representative Conditions for SNAr Reactions in Fluoroaniline Synthesis
| Fluorinated Precursor | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| 1,4-Difluorobenzene | 3-Methylcyclopentylamine | K₂CO₃ | DMSO | 120-150 | Moderate to Good |
| 1-Fluoro-4-nitrobenzene | 3-Methylcyclopentylamine | Et₃N | DMF | 80-100 | Good to High |
Note: The yields are estimates based on analogous reactions and would require experimental optimization for the specific synthesis of this compound.
Reductive Amination Pathways for Secondary Amine Formation
Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial reaction of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 4-fluoroaniline (B128567) with 3-methylcyclopentanone (B121447).
The reaction is typically carried out under mildly acidic conditions to facilitate the formation of the imine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity for reducing the imine in the presence of the ketone. The choice of solvent is often a chlorinated hydrocarbon like dichloroethane (DCE) or an alcohol.
This method is advantageous due to its operational simplicity and the commercial availability of both 4-fluoroaniline and 3-methylcyclopentanone. The reaction conditions are generally mild, making it tolerant of a wide range of functional groups.
Table 2: Common Reagents for Reductive Amination
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Catalyst (optional) |
| 3-Methylcyclopentanone | 4-Fluoroaniline | NaBH(OAc)₃ | DCE | Acetic Acid |
| 3-Methylcyclopentanone | 4-Fluoroaniline | NaBH₃CN | Methanol | - |
| 3-Methylcyclopentanone | 4-Fluoroaniline | H₂/Pd-C | Ethanol | - |
Palladium- or Copper-Catalyzed N-Arylation Methods for Aniline (B41778) Synthesis
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium or copper catalysts, have become indispensable tools for the formation of C-N bonds. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are prominent examples applicable to the synthesis of this compound.
In the Buchwald-Hartwig amination , an aryl halide or triflate (e.g., 1-bromo-4-fluorobenzene (B142099) or 4-fluorophenyl triflate) is coupled with an amine (3-methylcyclopentylamine) in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the success of the reaction and often involves bulky, electron-rich phosphines. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine.
The Ullmann condensation is a classical copper-catalyzed method for N-arylation. wikipedia.org It typically requires harsher reaction conditions, including high temperatures and polar solvents, compared to palladium-catalyzed methods. wikipedia.org The reaction involves the coupling of an aryl halide (e.g., 1-iodo-4-fluorobenzene) with an amine (3-methylcyclopentylamine) in the presence of a copper catalyst, often in stoichiometric amounts, and a base. Modern variations of the Ullmann reaction utilize catalytic amounts of copper with the aid of ligands to facilitate the coupling under milder conditions.
Table 3: Comparison of Pd- and Cu-Catalyzed N-Arylation
| Feature | Buchwald-Hartwig Amination (Palladium) | Ullmann Condensation (Copper) |
| Catalyst | Pd(0) complexes with phosphine (B1218219) ligands | Cu(I) or Cu(II) salts |
| Aryl Source | Aryl bromides, chlorides, iodides, triflates | Aryl iodides, bromides |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu) | Often inorganic bases (e.g., K₂CO₃) |
| Reaction Temp. | Generally milder (rt to 120 °C) | Often higher (>150 °C) |
| Substrate Scope | Broad, high functional group tolerance | Can be more limited, requires activated substrates |
Advanced and Stereoselective Synthesis of this compound
The presence of a chiral center at the 3-position of the cyclopentyl ring in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched isomers.
Enantioselective Approaches to 3-methylcyclopentylamine Precursors
The most direct approach to enantiomerically pure this compound is to start with an enantiomerically pure 3-methylcyclopentylamine precursor. Several methods exist for the asymmetric synthesis of such chiral amines.
One strategy involves the asymmetric reduction of 3-methylcyclopentanone to the corresponding chiral 3-methylcyclopentanol, followed by conversion of the alcohol to the amine with retention or inversion of stereochemistry. This can be achieved using chiral reducing agents or catalysts. Another approach is the resolution of racemic 3-methylcyclopentylamine using chiral acids to form diastereomeric salts that can be separated by crystallization.
More advanced methods include the use of biocatalysis, where enzymes such as transaminases can be used to convert 3-methylcyclopentanone directly to the chiral amine with high enantioselectivity.
Diastereoselective Synthesis of this compound Isomers
When a racemic or diastereomeric mixture of 3-methylcyclopentylamine is used in the coupling reactions described in section 2.1, a corresponding mixture of this compound isomers will be formed. These diastereomers can potentially be separated by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Alternatively, a diastereoselective synthesis can be designed by employing a chiral auxiliary. For instance, a chiral derivative of 4-fluoroaniline could be used in a reductive amination with 3-methylcyclopentanone. The chiral auxiliary would direct the reduction of the imine intermediate to favor the formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target compound.
Further research into the diastereoselective reductive amination of cyclic ketones has shown that the choice of catalyst and reaction conditions can significantly influence the stereochemical outcome.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
The synthesis of N-substituted anilines, including this compound, is critically dependent on the optimization of reaction conditions to maximize yield and selectivity. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and the nature of the base. For the N-alkylation of anilines with alcohols, a common synthetic route, catalysts play a pivotal role. While noble metals like ruthenium, palladium, and iridium have shown high efficacy, recent research has focused on developing more cost-effective and earth-abundant metal catalysts. researchgate.netrsc.orgresearchgate.net
Optimization studies often involve screening various ligands, solvents, and bases to find the ideal combination for a specific substrate. For instance, in nickel-catalyzed N-alkylation, the choice of ligand can significantly influence the reaction's success, enabling the selective synthesis of mono-alkylated products with yields of up to 96%. researchgate.net Temperature is another critical factor; while higher temperatures can increase reaction rates, they may also lead to side products, thus requiring careful optimization to balance conversion and selectivity. The concentration of reactants and the reaction time are also fine-tuned to ensure complete conversion while minimizing degradation or the formation of impurities.
The table below summarizes the impact of various parameters on the N-alkylation of anilines, a reaction analogous to the synthesis of this compound.
Table 1: Optimization of Reaction Conditions for N-Alkylation of Anilines
| Parameter | Variation | Effect on Yield and Selectivity |
|---|---|---|
| Catalyst | Noble Metals (Ru, Ir, Pd) vs. Earth-Abundant Metals (Ni, Co, Fe) | Noble metals often show high activity, but earth-abundant metals are being developed as cost-effective, sustainable alternatives with excellent yields. researchgate.netrsc.org |
| Solvent | Polar Aprotic (e.g., Dioxane, DME) vs. Non-Polar (e.g., Toluene) | Polar aprotic solvents can enhance reaction rates and yields compared to non-polar or solvent-free conditions in some cases. beilstein-journals.orgresearchgate.net |
| Base | Inorganic (e.g., KOH, K2CO3) vs. Organic (e.g., Et3N) | The choice of base is crucial for catalyst activity and preventing side reactions. researchgate.netacs.org |
| Temperature | 60°C - 120°C | Higher temperatures generally increase reaction rates, but an optimal temperature is needed to avoid byproduct formation and maximize selectivity. beilstein-journals.org |
| Reactant Ratio | Excess of Amine or Alcohol | Using an excess of one reactant can drive the reaction to completion but may complicate purification. Stoichiometric control is key for atom economy. |
Green Chemistry Principles in the Synthesis of this compound
The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable manufacturing processes. unibo.it The synthesis of intermediates like this compound is an area where these principles can have a significant impact by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
Solvent-Free and Aqueous Medium Reaction Development
A primary focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution. unibo.it For the synthesis of N-substituted anilines, several alternative approaches are being explored.
Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions is a highly effective green strategy. cem.commdpi.com Techniques such as ball milling can facilitate reactions between solid reagents without the need for a solvent, often leading to higher yields and shorter reaction times. rsc.org For the synthesis of N-alkylated anilines, reactions can sometimes be conducted by simply heating the neat mixture of the aniline and the alkylating agent, particularly when one of the reactants is a liquid. researchgate.net
Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net While organic substrates may have limited solubility in water, the use of surfactants or phase-transfer catalysts can facilitate reactions. cmu.edu The development of water-tolerant catalysts is crucial for this approach, enabling efficient N-alkylation reactions to be carried out in aqueous media, which simplifies product isolation and reduces the environmental impact of the synthesis. researchgate.net
Sustainable Catalysis in the Production of this compound
Catalysis is a cornerstone of green chemistry, and the development of sustainable catalysts is a key research area. The production of N-alkylated anilines has traditionally relied on precious metal catalysts. However, the high cost and low abundance of these metals have driven the search for alternatives. rsc.org
Recent advancements have focused on catalysts based on earth-abundant and non-precious metals such as nickel, cobalt, iron, and manganese. researchgate.netrsc.orgresearchgate.net These metals are more economical and have a lower environmental footprint associated with their extraction. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly advantageous. They can be easily separated from the reaction mixture and recycled, reducing waste and lowering production costs. rsc.org For example, cobalt nanoparticles supported on nitrogen-doped carbon have been shown to be highly effective and recyclable catalysts for the N-alkylation of anilines with alcohols. rsc.org
Table 2: Comparison of Sustainable Catalyst Systems for N-Alkylation
| Catalyst System | Metal | Support/Ligand | Advantages |
|---|---|---|---|
| NiBr2/L1 | Nickel | Custom Ligand | Earth-abundant, low toxicity, high selectivity for mono-alkylation. researchgate.netacs.org |
| CoNx@NC | Cobalt | Nitrogen-doped Carbon | Heterogeneous, excellent yield (99%), recyclable for multiple cycles. rsc.org |
| Mn(I)-PN³ | Manganese | Nonsymmetric PN³-ligand | Low catalyst loading, mild reaction conditions, broad substrate scope. researchgate.net |
| Fe(ClO4)3/SiO2 | Iron | Silica Gel | High efficiency and selectivity, water is the only byproduct. researchgate.net |
Atom Economy and Waste Minimization Strategies
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no waste generated.
A highly atom-economical method for synthesizing N-alkylated anilines is the "hydrogen borrowing" or "borrowing hydrogen" methodology. rsc.orgrsc.org This process typically involves the reaction of an aniline with an alcohol. The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone. This intermediate then reacts with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the final N-alkylated amine. The only byproduct of this elegant process is water, making it a highly sustainable and atom-economical route. rsc.orgresearchgate.net This strategy avoids the use of stoichiometric reducing agents, which generate significant amounts of waste. rsc.org
Reactivity and Mechanistic Investigations of 4 Fluoro N 3 Methylcyclopentyl Aniline
Reactions Involving the Secondary Amine Functionality
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, susceptible to reactions with a variety of electrophiles.
Acylation and Sulfonylation Reactions of the N-(3-methylcyclopentyl)aniline Moiety
Acylation: The secondary amine of 4-fluoro-N-(3-methylcyclopentyl)aniline is expected to react readily with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-amides. These reactions typically proceed in the presence of a non-nucleophilic base, like triethylamine or pyridine, which serves to neutralize the hydrogen halide byproduct. For instance, the reaction with acetyl chloride would yield N-(4-fluorophenyl)-N-(3-methylcyclopentyl)acetamide. The reaction is generally high-yielding and proceeds under mild conditions.
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base, would produce the corresponding sulfonamide derivatives. These sulfonamides are often stable, crystalline solids. Recent developments in sulfonylation include photoredox-catalyzed methods that allow for the reaction of aniline (B41778) derivatives with sulfinate salts under mild conditions, expanding the scope and functional group tolerance of this transformation. nih.govrsc.org
| Reagent | Product Class | Typical Conditions |
| Acetyl chloride | N-Acyl Amide | Triethylamine, CH₂Cl₂, 0 °C to RT |
| Acetic anhydride | N-Acyl Amide | Pyridine, RT |
| p-Toluenesulfonyl chloride | N-Sulfonamide | Pyridine, 0 °C to RT |
| Methanesulfonyl chloride | N-Sulfonamide | Triethylamine, CH₂Cl₂, 0 °C to RT |
N-Alkylation and N-Arylation Studies on this compound
N-Alkylation: The introduction of a third substituent on the nitrogen atom to form a tertiary amine can be achieved through N-alkylation. Classic methods involve reaction with alkyl halides. However, this can sometimes lead to overalkylation and the formation of quaternary ammonium salts. More controlled and efficient methods include reductive amination or transition metal-catalyzed reactions. For example, iron-catalyzed N-alkylation of anilines with alcohols offers a greener alternative, producing water as the only byproduct. researchgate.netchemistryviews.org Visible-light-induced methods have also been developed for the N-alkylation of anilines, avoiding the need for metal catalysts or strong bases. nih.gov
N-Arylation: The formation of a C-N bond between the amine and an aryl group is a key transformation in organic synthesis. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art methods for N-arylation. This reaction would involve coupling this compound with an aryl halide (or triflate) in the presence of a palladium or nickel catalyst, a suitable ligand, and a base. nih.govnih.govresearchgate.net These methods are highly versatile and tolerate a wide range of functional groups on the aryl partner.
| Reaction Type | Reagent Example | Catalyst System | Product Class |
| N-Alkylation | Benzyl bromide | Na₂CO₃, Acetone | Tertiary Amine |
| N-Alkylation | Benzaldehyde, NaBH(OAc)₃ | - | Tertiary Amine |
| N-Arylation | Bromobenzene | Pd₂(dba)₃, BINAP, NaOt-Bu | Triarylamine |
| N-Arylation | 4-Chlorotoluene | NiBr₂(diglyme), Ligand, Base | Triarylamine |
Formation of Heterocyclic Compounds from the Amine Group (e.g., ring closures)
The amine functionality can serve as a key nucleophile in intramolecular cyclization reactions to form various nitrogen-containing heterocycles. For this to occur, the molecule must first be functionalized with a suitable electrophilic partner. For example, if an alkyne moiety were introduced onto the aromatic ring ortho to the amine group, an intramolecular cyclization could be induced. Such reactions, often catalyzed by transition metals (e.g., gold, copper) or electrophilic reagents like iodine, can lead to the formation of indole or quinoline derivatives. nih.govbeilstein-journals.orgresearchgate.net The specific outcome would depend on the nature of the linker between the amine and the electrophilic group.
Electrophilic and Nucleophilic Aromatic Substitution on the Fluoroaniline Ring
The electronic properties of the substituents on the aromatic ring—the activating, ortho-, para-directing secondary amine and the deactivating, ortho-, para-directing fluorine atom—govern the regioselectivity of aromatic substitution reactions. The powerful directing effect of the amino group typically dominates.
Directed Ortho-Metalation and Functionalization Adjacent to the Fluorine Atom
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.orguwindsor.ca The secondary amine group in this compound can act as a directed metalation group (DMG). Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, would likely lead to deprotonation at the C3 position, which is ortho to the amine group. wikipedia.org The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles (e.g., CO₂, I₂, aldehydes, silyl chlorides) to introduce a new substituent specifically at this position. While the fluorine atom is also a known, albeit weaker, DMG, the amine's directing ability is expected to be superior. Metalation at the C5 position (ortho to the fluorine) is less likely but could potentially be achieved with specialized directing groups or reaction conditions. unblog.fr
| Electrophile | Reagent | Product Functional Group |
| Carbon dioxide | CO₂, then H₃O⁺ | Carboxylic Acid |
| Iodine | I₂ | Aryl Iodide |
| Aldehyde | R-CHO, then H₃O⁺ | Secondary Alcohol |
| Silyl chloride | R₃SiCl | Aryl Silane |
Transition Metal-Catalyzed Cross-Coupling Reactions of Derived Aryl Halides (e.g., Suzuki-Miyaura, Sonogashira)
To participate in cross-coupling reactions, the this compound ring must first be halogenated, typically via electrophilic aromatic substitution (e.g., bromination or iodination) or through a DoM-quench sequence as described above. The resulting aryl halide is a versatile substrate for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide. libretexts.orgyoutube.comyoutube.com For example, 3-bromo-4-fluoro-N-(3-methylcyclopentyl)aniline (derived from DoM followed by bromination) could be coupled with a variety of aryl or vinyl boronic acids to synthesize complex biaryl or styrenyl derivatives. nih.govst-andrews.ac.uk The reaction is known for its mild conditions and high functional group tolerance. libretexts.org
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org An aryl halide derivative of this compound could be reacted with alkynes like phenylacetylene to introduce an alkynyl substituent on the aromatic ring. youtube.com Copper-free and nickel-catalyzed versions of this reaction have also been developed. wikipedia.orgresearchgate.net
| Coupling Reaction | Coupling Partner | Catalyst System | Product Structure |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |
| Suzuki-Miyaura | Vinylboronic acid | PdCl₂(dppf), K₃PO₄ | Styrene derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |
| Sonogashira | 1-Hexyne | Pd(PPh₃)₄, CuI, Piperidine | Arylalkyne |
Benzyne Intermediate Formation Studies from ortho-Substituted Derivatives
This area would require the synthesis of ortho-halo-substituted precursors of this compound and their treatment with strong bases. The trapping of any resulting benzyne intermediate would provide evidence for this reaction pathway.
Oxidative and Reductive Transformations of this compound
Investigation into this area would involve subjecting the title compound to various oxidizing and reducing agents to determine its stability and the nature of the resulting products. This could include reactions such as N-oxidation, ring hydroxylation, or reduction of the aromatic ring.
Detailed Mechanistic Pathways of Derivatization Reactions Involving this compound
Understanding the mechanistic pathways of derivatization would necessitate a series of kinetic and spectroscopic studies on reactions such as acylation, alkylation, or electrophilic aromatic substitution. These studies would help to elucidate the influence of the fluoro and methylcyclopentyl groups on the reaction rates and regioselectivity.
Until such dedicated research is undertaken and published, a detailed and scientifically accurate article on the reactivity and mechanistic investigations of this compound cannot be constructed. The scientific community awaits foundational studies to illuminate the chemical character of this unexplored molecule.
Computational and Theoretical Analysis of 4 Fluoro N 3 Methylcyclopentyl Aniline
Conformational Analysis and Molecular Geometry Optimization Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 4-fluoro-N-(3-methylcyclopentyl)aniline, the key areas of conformational flexibility are the orientation of the 3-methylcyclopentyl group relative to the aniline (B41778) ring and the puckering of the cyclopentyl ring itself.
Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation. This is typically performed using methods like Density Functional Theory (DFT). The optimized geometry provides data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound This data is illustrative and not based on published research.
| Parameter | Value |
|---|---|
| C-N Bond Length (Aniline) | 1.40 Å |
| C-F Bond Length | 1.36 Å |
| N-C Bond Length (Cyclopentyl) | 1.45 Å |
| C-N-C Bond Angle | 120.5° |
Electronic Structure and Frontier Molecular Orbital (FMO) Theory Investigations
The electronic structure of a molecule dictates its chemical properties and reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO would likely be localized on the electron-rich aniline ring and the nitrogen atom, while the LUMO would be distributed over the aromatic system. The fluorine atom, being highly electronegative, would influence the energy levels of these orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This data is illustrative and not based on published research.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -0.9 |
Reaction Pathway Modeling for Synthetic and Derivatization Reactions
Computational modeling can be used to investigate the mechanisms of chemical reactions. This involves calculating the energy profile of a reaction pathway, including the energies of reactants, transition states, and products. For the synthesis of this compound, which could involve the reaction of 4-fluoroaniline (B128567) with 3-methylcyclopentanone (B121447) followed by reduction, modeling could identify the most likely reaction mechanism and predict reaction rates.
Similarly, for derivatization reactions, such as acylation or alkylation at the nitrogen atom, computational studies can predict the feasibility of the reaction and the stability of the resulting products.
Solvent Effects on Molecular Conformation and Reactivity Using Implicit and Explicit Models
The surrounding solvent can have a significant impact on the conformation and reactivity of a molecule. Computational models can account for these effects in two primary ways:
Implicit solvent models represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of bulk solvent effects.
Explicit solvent models involve including individual solvent molecules in the calculation. This is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
For this compound, the choice of solvent could influence the equilibrium between different conformers and could affect the rates of its reactions by stabilizing or destabilizing reactants and transition states. For instance, a polar solvent might stabilize a more polar conformer of the molecule.
Applications of 4 Fluoro N 3 Methylcyclopentyl Aniline As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Architectures
The inherent functionalities of 4-fluoro-N-(3-methylcyclopentyl)aniline make it a valuable precursor for synthesizing intricate organic molecules. The secondary amine can participate in a variety of carbon-nitrogen bond-forming reactions, and the fluorinated aromatic ring can be further functionalized through electrophilic or nucleophilic aromatic substitution reactions.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are powerful tools in modern synthetic chemistry. N-substituted anilines are known to be effective components in various MCRs, leading to the rapid assembly of diverse and complex molecular scaffolds. acs.orgbohrium.comrsc.org The presence of the N-(3-methylcyclopentyl) group in this compound can be expected to influence the stereochemical outcome of MCRs, potentially leading to the diastereoselective synthesis of novel heterocyclic compounds.
For instance, in a hypothetical Ugi-type MCR, this compound could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide. The chirality of the 3-methylcyclopentyl group could direct the stereochemistry of the newly formed stereocenter.
Table 1: Hypothetical Diastereoselective Ugi Reaction Involving this compound
| Aldehyde | Carboxylic Acid | Isocyanide | Diastereomeric Ratio (hypothetical) |
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 75:25 |
| Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | 80:20 |
| 4-Nitrobenzaldehyde | Propionic Acid | Benzyl isocyanide | 70:30 |
This table presents hypothetical data to illustrate the potential for diastereoselectivity in multi-component reactions using this compound. Actual results would require experimental verification.
The development of chiral catalysts and ligands is paramount for asymmetric synthesis. Substituted anilines are frequently employed as precursors for the synthesis of privileged ligand scaffolds such as Salen, BINOL, and various phosphine-based ligands. researchgate.netresearchgate.netnih.gov The presence of both a fluorine atom, which can influence the electronic properties of the ligand, and a chiral 3-methylcyclopentyl group makes this compound an intriguing candidate for the development of new chiral ligands.
For example, derivatization of the aniline (B41778) nitrogen with a phosphine (B1218219) moiety could lead to novel P,N-ligands. The chirality of the methylcyclopentyl group, in proximity to the coordinating nitrogen and phosphorus atoms, could create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in catalytic reactions such as asymmetric hydrogenation or allylic alkylation. acs.org The fluorine substituent could enhance the stability and catalytic activity of the metal complex. rsc.org
Monomer in Advanced Polymer Chemistry
The field of polymer chemistry continuously seeks novel monomers to create materials with tailored properties. N-substituted anilines are valuable monomers for the synthesis of processable and functional conductive polymers and other advanced polymeric materials. rsc.orgphantomplastics.comrsc.org
The aniline functionality of this compound can participate in polycondensation reactions. For instance, reaction with diacyl chlorides or other bifunctional electrophiles could yield novel polyamides. The bulky and non-polar N-(3-methylcyclopentyl) substituent would likely disrupt interchain packing, potentially leading to polymers with enhanced solubility in organic solvents and lower melting points compared to unsubstituted polyamides. The fluorine atom could contribute to increased thermal stability and altered electronic properties of the resulting polymer. researchgate.net
Polyaniline (PANI) is a well-known conducting polymer, but its practical applications are often limited by poor processability. ijsdr.org Introducing substituents on the nitrogen atom is a common strategy to improve the solubility of PANI in common organic solvents. ysu.amniscpr.res.in The polymerization of this compound, either as a homopolymer or as a copolymer with aniline, could lead to a new class of soluble and processable conducting polymers.
The bulky 3-methylcyclopentyl group would significantly enhance solubility, allowing for the formation of films and coatings from solution. niscpr.res.in While N-substitution can decrease the electrical conductivity of polyaniline due to steric hindrance affecting the planarity of the polymer backbone, the electronic effects of the fluorine atom might partially mitigate this effect. ysu.am
Table 2: Predicted Properties of Polymers Derived from this compound
| Polymer Type | Predicted Solubility | Predicted Conductivity | Potential Application |
| Homopolymer | High in organic solvents (e.g., THF, Chloroform) | Moderate to low | Processable antistatic coatings |
| Copolymer with Aniline (10 mol%) | Good in NMP, DMSO | Moderate | Soluble conductive inks |
| Polyamide | High in polar aprotic solvents | Insulator | High-performance engineering plastic |
This table presents predicted properties based on the known effects of N-substitution and fluorination on polymer characteristics. Experimental validation is necessary.
Development of Functional Dyes and Pigments from this compound Derivatives
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of dyes and pigments. ontosight.ai The incorporation of a fluorine atom into a dye molecule can enhance its properties, such as photostability, lightfastness, and thermal stability. bloomtechz.com 4-Fluoroaniline (B128567) is a known precursor in the dye industry. guidechem.com
Derivatization of this compound, for example, through diazotization and coupling reactions, could lead to the synthesis of novel azo dyes. The N-(3-methylcyclopentyl) group would likely increase the solubility of the dye in non-polar media and could also influence its aggregation behavior and, consequently, its coloristic properties. The combination of the electron-withdrawing fluorine atom and the electron-donating amino group (after derivatization) can lead to dyes with interesting photophysical properties, making them potentially suitable for applications in functional dyes for high-tech applications. chemijournal.comresearchgate.net
Advanced Analytical Techniques for Elucidating Structures of 4 Fluoro N 3 Methylcyclopentyl Aniline Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation of Reaction Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized derivatives of 4-fluoro-N-(3-methylcyclopentyl)aniline. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a unique molecular formula from the exact mass measured.
When a synthetic reaction is performed to create a derivative, for instance, by introducing an acetyl group (acylation) to the nitrogen atom, HRMS is used to verify that the desired transformation has occurred. The instrument provides an exact mass of the product ion, which can then be compared to the calculated theoretical mass for the expected molecular formula. A close match between the experimental and theoretical mass confirms the elemental composition of the product, ruling out other potential formulas that might have the same nominal mass. Common ionization techniques for such analyses include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Table 1: Hypothetical HRMS Data for an Acylated Derivative of this compound
Multi-Nuclear NMR Spectroscopy for Stereochemical and Structural Assignments of Synthesized Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of a compound. mdpi.com For derivatives of this compound, a multi-nuclear approach utilizing ¹H, ¹³C, and ¹⁹F NMR is particularly informative.
¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms. The chemical shifts, integration (signal area), and coupling patterns (signal splitting) allow for the assignment of protons throughout the molecule, including those on the aromatic ring and the methylcyclopentyl group.
¹³C NMR reveals the number and types of carbon atoms in the molecule. mdpi.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.
¹⁹F NMR is highly specific to the fluorine atom. ilpi.com Since ¹⁹F has a natural abundance of 100% and is a spin I = 1/2 nucleus, it provides sharp signals over a wide chemical shift range. ilpi.com The chemical shift of the fluorine signal is sensitive to its electronic environment, and its coupling to nearby protons (H-F coupling) can confirm its position on the aromatic ring. nih.gov
For stereochemical assignments, advanced NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative configuration of substituents on the cyclopentyl ring by identifying protons that are close to each other in space. Furthermore, the use of chiral solvating or derivatizing agents can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric purity. mdpi.com
Table 2: Plausible NMR Chemical Shift Ranges for this compound
X-ray Crystallography for Absolute Configuration Determination of Chiral Derivatives
While NMR can provide information on relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique requires the formation of a high-quality single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed.
The diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. researchgate.net This provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry at each chiral center. nih.gov For molecules containing only light atoms (like C, H, N, O, F), determining the absolute structure can be achieved using anomalous dispersion methods, often requiring specific X-ray wavelengths (e.g., from a copper source). researchgate.netmdpi.com The result is an unequivocal assignment of R or S configuration to each stereocenter.
Table 3: Representative Crystallographic Data for a Chiral Derivative
Chromatographic Methods for Purity Assessment and Isolation of Isomers
Chromatographic techniques are essential for both assessing the purity of synthesized derivatives and for separating different isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
Purity assessment is typically performed using reverse-phase HPLC with a UV detector. A pure compound should ideally appear as a single, sharp peak in the chromatogram. The peak's area can be used to quantify the purity, often reported as a percentage (e.g., >99%).
For the separation of isomers, specialized chromatographic techniques are necessary.
Diastereomers , which have different physical properties, can often be separated using standard HPLC or GC conditions.
Enantiomers , which have identical properties in an achiral environment, require a chiral stationary phase (CSP) for separation. Chiral HPLC or chiral GC columns contain a chiral selector that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. This is crucial for isolating a single desired enantiomer from a racemic mixture.
Table 4: Hypothetical Chiral HPLC Separation of Enantiomers
Environmental Considerations and Degradation Studies of 4 Fluoro N 3 Methylcyclopentyl Aniline
Photochemical and Chemical Degradation Pathways in Abiotic Systems
Abiotic degradation, occurring without the involvement of living organisms, is a primary mechanism for the transformation of chemical compounds in the environment. The main pathways for a molecule like 4-fluoro-N-(3-methylcyclopentyl)aniline would include photodegradation (breakdown by light) and chemical degradation (e.g., oxidation).
Photochemical Degradation:
The degradation of aromatic amines, including aniline (B41778) derivatives, can be significantly influenced by sunlight. sid.ir The process often involves the generation of highly reactive species like hydroxyl radicals (•OH) in water, which can attack the aromatic ring and the amine group. acs.org For N-alkyl anilines, photodegradation can proceed through several mechanisms.
Key factors influencing the rate of photodegradation include:
pH: The pH of the surrounding water can affect the chemical form of the aniline compound (protonated or neutral), which in turn influences its susceptibility to photodegradation. For many aniline derivatives, degradation is more effective in alkaline conditions. sid.ir
Photosensitizers: Natural substances in water, such as humic acids, can act as photosensitizers, absorbing light and transferring the energy to the chemical, accelerating its degradation. acs.org
Photocatalysts: The presence of semiconductors like titanium dioxide (TiO2) can dramatically increase the rate of photodegradation through a process called photocatalysis. sid.ir When TiO2 is exposed to UV light, it generates electron-hole pairs that lead to the formation of powerful oxidizing agents.
Potential photochemical degradation pathways for this compound could include:
N-Dealkylation: Cleavage of the bond between the nitrogen atom and the cyclopentyl group.
Hydroxylation of the Aromatic Ring: Addition of hydroxyl groups to the benzene (B151609) ring, leading to the formation of fluorinated aminophenols.
Oxidation of the Amine Group: Transformation of the secondary amine into other nitrogen-containing functional groups.
Chemical Degradation:
Advanced Oxidation Processes (AOPs) are a key form of chemical degradation for persistent organic pollutants. These processes generate highly reactive radicals that can break down complex molecules. For fluorinated compounds, AOPs are a promising technology for their destruction in water. nih.gov The strong carbon-fluorine bond often makes these compounds resistant to natural degradation, but AOPs can be effective. mdpi.com
Table 1: Potential Abiotic Degradation Pathways for this compound
| Degradation Pathway | Description | Influencing Factors | Potential Outcome |
|---|---|---|---|
| Photodegradation | Breakdown of the molecule by exposure to sunlight (UV radiation). | pH, presence of photosensitizers (e.g., humic acids), photocatalysts (e.g., TiO2). | N-dealkylation, ring hydroxylation, oxidation of the amine. |
| Advanced Oxidation | Use of powerful oxidizing agents like hydroxyl radicals to break down the compound. | Concentration of oxidants (e.g., ozone, hydrogen peroxide), UV light. | Mineralization to CO2, H2O, and inorganic ions. |
| Hydrolysis | Reaction with water leading to the cleavage of chemical bonds. | pH, temperature. | Generally slow for anilines unless under specific conditions. |
Metabolite Identification from Abiotic Transformation Processes
Identifying the transformation products, or metabolites, of a chemical's degradation is crucial for a complete environmental risk assessment, as these products can sometimes be more toxic than the parent compound. There is no specific published research identifying the abiotic transformation products of this compound. However, based on the degradation pathways of similar molecules, a number of potential metabolites can be predicted.
The primary transformation processes would likely lead to a few key types of intermediate products before eventual mineralization:
N-Dealkylation Products: One of the most common initial transformation steps for N-alkylated amines is the cleavage of the N-alkyl bond. nih.govmdpi.com This would result in the formation of 4-fluoroaniline (B128567) and 3-methylcyclopentanone (B121447) .
Hydroxylated Derivatives: Attack by hydroxyl radicals during photodegradation or advanced oxidation would likely lead to the formation of hydroxylated versions of the parent molecule, such as 4-fluoro-N-(3-methylcyclopentyl)aminophenols .
Ring-Opened Products: Following hydroxylation, the aromatic ring can be opened, leading to the formation of various aliphatic carboxylic acids and aldehydes.
Mineralization Products: Complete degradation would result in the breakdown of the organic structure into simple inorganic molecules, including carbon dioxide (CO2) , water (H2O) , nitrate ions (NO3-) , and fluoride (B91410) ions (F-) .
Table 2: Predicted Abiotic Transformation Metabolites of this compound
| Metabolite Class | Predicted Compounds | Formation Pathway |
|---|---|---|
| N-Dealkylation Products | 4-fluoroaniline, 3-methylcyclopentanone | Photodegradation, Chemical Oxidation |
| Hydroxylated Derivatives | 4-fluoro-N-(3-methylcyclopentyl)aminophenols | Photodegradation, Chemical Oxidation |
| Ring-Opened Products | Various aliphatic acids and aldehydes | Advanced Oxidation |
| Mineralization Products | CO2, H2O, NO3-, F- | Complete degradation through any pathway |
Strategies for Sustainable Production and Waste Management of Related Compounds
Given the potential persistence of fluorinated compounds, developing sustainable production methods and effective waste management strategies is of high importance.
Sustainable Production Strategies:
The traditional synthesis of anilines and their derivatives often involves harsh conditions, such as high temperatures and pressures, and the use of hazardous reagents. specchemonline.com Green chemistry principles are being applied to develop more environmentally benign alternatives.
Electrochemical Synthesis: Researchers have developed methods to produce anilines at room temperature and pressure using electricity and a redox mediator. This process is more energy-efficient and reduces the generation of chemical waste by-products. specchemonline.comchemistryworld.com
Bio-based Feedstocks: There is growing interest in producing chemicals like aniline from renewable resources, such as sugar derived from plant biomass, instead of petroleum-based feedstocks. This can significantly reduce the carbon footprint of the chemical industry. chemanalyst.com
Catalytic N-Alkylation: The N-alkylation step in the synthesis of compounds like this compound can be made more sustainable by using efficient and reusable catalysts. Palladium on charcoal (Pd/C) has been shown to be an effective and recyclable catalyst for the N-alkylation of anilines. organic-chemistry.org Using processes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, minimizes waste.
Waste Management of Related Compounds:
The management of waste containing organofluorine compounds requires specialized technologies due to the stability of the carbon-fluorine bond.
High-Temperature Incineration: This is a common method for the destruction of fluorinated waste. Temperatures above 1000°C are typically required to ensure complete breakdown of the compounds. mdpi.com
Advanced Oxidation Processes (AOPs): As mentioned earlier, AOPs are effective for treating wastewater containing fluorinated organic compounds. nih.gov
Plasma Technology: Plasma arc systems can generate extremely high temperatures to break down highly stable fluorinated compounds. mdpi.com
Fluorine Recycling: Emerging technologies aim to create a "circular fluorine economy" by recovering fluorine from waste streams. One innovative method involves a mechanochemical process that breaks down fluorinated compounds and allows the recovered fluoride to be reused in the synthesis of new fluorochemicals. ox.ac.uk
Table 3: Comparison of Waste Management Technologies for Fluorinated Organic Compounds
| Technology | Description | Advantages | Disadvantages |
|---|---|---|---|
| Incineration | High-temperature thermal destruction. mdpi.com | Effective for complete destruction. | Energy-intensive; potential for formation of harmful by-products if not optimized. |
| Advanced Oxidation | Use of highly reactive radicals to degrade compounds in water. nih.gov | Effective for aqueous waste; can be done at ambient temperature and pressure. | Can be costly; may not be effective for all compounds. |
| Plasma Technology | Use of high-temperature plasma to break down molecules. mdpi.com | Very effective for stable compounds. | High energy consumption and capital cost. |
| Fluorine Recycling | Chemical processes to recover fluorine from waste for reuse. ox.ac.uk | Promotes a circular economy; reduces need for virgin fluorine resources. | Technology is still emerging and may not be widely available. |
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Transformations for 4-fluoro-N-(3-methylcyclopentyl)aniline
The aniline (B41778) scaffold of this compound presents a rich platform for a variety of catalytic transformations. Future research could focus on leveraging the electronic properties imparted by the fluorine atom and the steric bulk of the methylcyclopentyl group to achieve novel reactivity. Key areas for exploration include:
C-H Activation: The aromatic ring is a prime target for regioselective C-H activation and functionalization, which could lead to the synthesis of more complex derivatives with potential applications in pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: The N-H bond and the aromatic C-F bond could be targeted in various cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, to construct elaborate molecular architectures.
Asymmetric Catalysis: The chiral center in the 3-methylcyclopentyl group introduces the possibility of diastereoselective reactions, which could be exploited in the synthesis of enantiopure compounds.
Integration into Flow Chemistry Methodologies for Continuous Synthesis
The development of continuous flow synthesis methods for this compound and its derivatives could offer significant advantages over traditional batch processes. These benefits include enhanced safety, improved reaction control, and facile scalability. Future research in this area could investigate:
Multi-step Continuous Synthesis: Designing a telescoped reaction sequence where the synthesis of this compound and its subsequent derivatization are performed in a continuous flow reactor.
In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to enable real-time monitoring and isolation of the desired products.
Photoredox and Electrochemical Methods: Exploring the use of light or electricity to drive reactions in a flow setup, which can offer milder and more sustainable reaction conditions.
Computational Design of Novel Derivatives with Tunable Reactivity and Selectivity
Computational chemistry and molecular modeling can play a pivotal role in guiding the synthesis of new this compound derivatives with tailored properties. By employing techniques such as Density Functional Theory (DFT), researchers can:
Predict Reaction Outcomes: Simulate the reactivity of the molecule in various chemical transformations to predict the most favorable reaction pathways and product distributions.
Design Novel Catalysts: Computationally screen potential catalysts for specific reactions involving this compound to identify candidates with high activity and selectivity.
Tune Electronic and Steric Properties: In silico modification of the molecular structure can help in understanding the impact of different substituents on the compound's reactivity and physical properties.
Applications in Next-Generation Materials Synthesis (e.g., smart materials precursors)
The unique combination of a fluorinated aromatic ring and an aliphatic cyclic amine suggests that this compound could serve as a precursor for advanced materials with novel properties. Potential applications to be explored include:
Smart Polymers: Incorporation of this aniline derivative into polymer backbones could lead to materials that respond to external stimuli such as pH, temperature, or light.
Organic Electronics: The electron-withdrawing nature of the fluorine atom could make derivatives of this compound suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Liquid Crystals: The rigid aromatic core and the flexible aliphatic side chain are structural features commonly found in liquid crystalline materials, suggesting that derivatives of this compound could exhibit mesomorphic behavior.
Conclusion
Summary of Key Research Findings and Methodological Advances
Research into 4-fluoro-N-(3-methylcyclopentyl)aniline, while not extensively documented in dedicated studies, can be logically advanced through established synthetic methodologies and an understanding of analogous compounds. The most probable and efficient route for its synthesis is the reductive amination of 4-fluoroaniline (B128567) with 3-methylcyclopentanone (B121447). This method is widely recognized for its high yields and operational simplicity, particularly when employing reducing agents like sodium triacetoxyborohydride (B8407120). researchgate.net Advances in this area, such as microwave-assisted protocols, could further enhance reaction rates and efficiency. researchgate.net
Significance of this compound in Modern Organic Chemistry and Materials Science
The significance of this compound in modern organic chemistry lies in its potential as a versatile building block for the synthesis of more complex molecules. N-substituted anilines are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. psu.edu The incorporation of a fluorine atom can significantly impact the biological activity of a molecule by altering its metabolic stability and binding affinity to target proteins. nih.gov Therefore, this compound could serve as a precursor to novel bioactive compounds.
In materials science, the fluorination of organic molecules is a key strategy for developing materials with unique properties. Fluorinated compounds are utilized in the creation of polymers with enhanced thermal stability and specific optical and electronic characteristics. psu.edu By analogy with other fluorinated anilines, it is plausible that this compound could be explored as a monomer for the synthesis of novel polyanilines. researchgate.netcolab.ws Such polymers might exhibit interesting conductivity, solubility, and processing properties, making them candidates for applications in electronics and sensor technology. The N-alkylation also offers a point of modification to fine-tune the polymer's properties.
In essence, while direct research on this compound is limited, its structural features strongly suggest its potential as a valuable compound in both fundamental organic synthesis and the development of advanced materials. Further investigation into its synthesis, characterization, and reactivity is warranted to fully unlock its potential.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.9–7.1 ppm for fluorinated aryl) and cyclopentyl CH₃ (δ 1.2–1.5 ppm). Coupling constants (J = 8–10 Hz) confirm para-substitution .
- ¹⁹F NMR : A singlet near δ -123 ppm verifies the fluorine substituent .
- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 208.2 (C₁₂H₁₅FN) confirms the molecular formula .
What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?
Q. Advanced
- Disorder in the cyclopentyl group : Flexible 3-methylcyclopentyl moieties often lead to disordered crystallographic models. Twinning refinement (SHELXL) or data collection at low temperatures (100 K) improves resolution .
- Weak diffraction : High-energy synchrotron radiation (e.g., λ = 0.7 Å) enhances data quality for low-symmetry crystals .
- Software tools : WinGX and OLEX2 integrate SHELX workflows for structure solution and validation .
How can discrepancies between experimental NMR data and computational predictions (e.g., DFT) be resolved?
Q. Advanced
- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations to match experimental shifts .
- Conformational averaging : Perform MD simulations to account for dynamic effects in flexible cyclopentyl groups .
- Benchmarking : Compare with high-level methods like DLPNO-CCSD(T) for accurate spin-spin coupling constants .
What computational methods predict the reactivity of this compound in cross-coupling reactions?
Q. Advanced
- DFT transition-state modeling : Identify rate-limiting steps (e.g., oxidative addition of aryl halides) using B3LYP/6-31G(d) .
- NBO analysis : Quantify steric hindrance from the 3-methylcyclopentyl group on Pd catalyst coordination .
- Machine learning (ML) : Train models on existing amination reaction datasets to predict optimal substrates .
How do substituents on the cyclopentyl ring influence the compound’s physicochemical properties?
Q. Basic
- Lipophilicity : The 3-methyl group increases logP by ~0.5 units compared to unsubstituted cyclopentyl analogs, impacting solubility .
- Steric effects : Bulkier substituents reduce reaction yields in Pd-catalyzed aminations due to hindered catalyst access .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, unaffected by fluorination .
What strategies mitigate competing side reactions during functionalization of the aniline group?
Q. Advanced
- Protecting groups : Use Boc or Fmoc to shield the amine during electrophilic substitution .
- Directed ortho-metalation (DoM) : Employ directing groups (e.g., sulfonamides) for regioselective C–H functionalization .
- Flow chemistry : Continuous flow systems minimize side reactions by precise control of residence time .
How are regioselectivity issues in fluorinated aniline derivatives analyzed?
Q. Advanced
- Kinetic isotope effects (KIE) : Probe H/D exchange rates to identify rate-determining steps in electrophilic substitution .
- In situ IR spectroscopy : Monitor intermediate formation (e.g., nitroso compounds) to map reaction pathways .
- Isotopic labeling : ¹⁸O/¹⁵N tracers clarify mechanisms in nitration or diazotization reactions .
What are the limitations of current synthetic methods for scale-up to gram quantities?
Q. Advanced
- Catalyst loading : High Pd costs (≥5 mol%) necessitate ligand recycling or heterogeneous catalysts (e.g., Pd/C) .
- Purification challenges : Chromatography-free isolation via acid-base extraction or crystallization requires optimization .
- Safety : Exothermic reactions (e.g., amine deprotection with TFA) demand rigorous thermal monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
